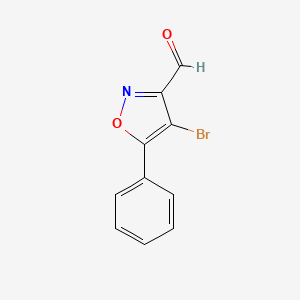

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

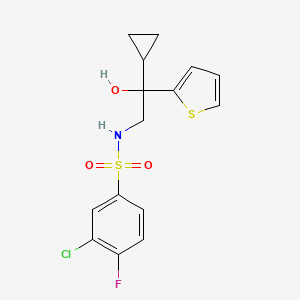

“4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is an organic compound that is a derivative of oxazole . It is an aldehyde derivative, which can be used as an organic intermediate .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of ethyl acylpyruvate and hydrazine hydrate to prepare ethyl 5-phenylisoxazol-3-carboxylate. The ester group is then reduced to obtain (5-Phenylisoxazol-3-yl) methanol, and finally, the hydroxyl group is oxidized to obtain 5-phenylisoxazol-3-formaldehyde .Molecular Structure Analysis

The molecular formula of “this compound” is C10H7NO2 . The compound has a molar mass of 173.17 . The NMR data provided in the literature can be used to further analyze the molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 58-62°C (lit.) . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

The Vilsmeier–Haack reaction approach has been utilized for the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives. These compounds, derived from a process involving "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde," displayed significant in vitro antibacterial, antifungal, and antioxidant activities. Such compounds are considered potent inhibitors of the E. coli MurB enzyme, highlighting their therapeutic potential against microbial infections (Bhat et al., 2016).

Fluorescence Probing for Biological Systems

A novel fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement characteristics was synthesized, utilizing "this compound." This probe showed high selectivity and sensitivity towards homocysteine, a biological analyte, demonstrating potential for researching effects in biological systems (Chu et al., 2019).

Synthetic Methodology Advancements

Research on the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole offers a general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles. This synthetic strategy provides a pathway for the development of various heterocyclic compounds, demonstrating the utility of "this compound" in creating complex molecular architectures (Williams & Fu, 2010).

Mecanismo De Acción

Mode of Action

The bromine atom could potentially undergo a nucleophilic substitution reaction, leading to changes in the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and storage conditions.

Propiedades

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPUNVSYUJAZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)

![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)

![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)